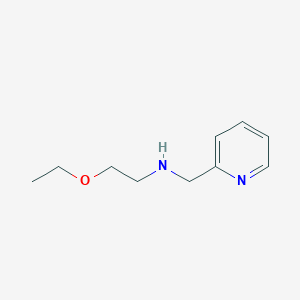

(2-Ethoxyethyl)(pyridin-2-ylmethyl)amine

Description

(2-Ethoxyethyl)(pyridin-2-ylmethyl)amine (CAS 62402-20-4) is a tertiary amine featuring a pyridin-2-ylmethyl group and a 2-ethoxyethyl substituent. Its molecular formula is C₁₀H₁₆N₂O, with a molecular weight of 180.25 g/mol .

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

2-ethoxy-N-(pyridin-2-ylmethyl)ethanamine |

InChI |

InChI=1S/C10H16N2O/c1-2-13-8-7-11-9-10-5-3-4-6-12-10/h3-6,11H,2,7-9H2,1H3 |

InChI Key |

FUQZFSKJZICGFX-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCNCC1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)(pyridin-2-ylmethyl)amine typically involves the reaction of pyridine-2-carbaldehyde with 2-ethoxyethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)(pyridin-2-ylmethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxyethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate conditions depending on the nucleophile used.

Major Products Formed

Oxidation: Corresponding oxides or hydroxyl derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyridine derivatives with different functional groups replacing the ethoxyethyl group.

Scientific Research Applications

(2-Ethoxyethyl)(pyridin-2-ylmethyl)amine is utilized in various scientific research fields, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Employed in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)(pyridin-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Tris(pyridin-2-ylmethyl)amine (TPA)

- Structure : Contains three pyridin-2-ylmethyl groups bound to a central nitrogen.

- Key Differences: TPA is a tetradentate ligand with three aromatic nitrogen donors, enabling strong coordination with transition metals like Mn(II) and Fe(II/III) . In contrast, (2-Ethoxyethyl)(pyridin-2-ylmethyl)amine is bidentate, with one pyridine and one aliphatic ethoxyethyl group, reducing its chelating capacity.

- Applications: TPA-based Mn complexes are used in alkyd coatings as cobalt-free catalysts, showing high activity in oxidative crosslinking due to strong metal–ligand interactions . The ethoxyethyl variant’s reduced denticity and electron-donating ethoxy group may lower catalytic efficiency but improve solubility in nonpolar solvents .

N-Methyl-N-(pyridin-2-ylmethyl)-bis(pyridin-2-yl)methylamine (MeN3py)

- Structure : Combines one aliphatic N-methyl group, one pyridin-2-ylmethyl group, and two pyridin-2-yl groups.

- Key Differences: MeN3py is a tetradentate ligand with mixed aliphatic/aromatic donors, offering flexibility in metal coordination . The ethoxyethyl derivative lacks the additional pyridyl groups, limiting its ability to stabilize high-oxidation-state metals.

- Applications: MeN3py-Mn complexes exhibit superior paint-drying performance due to optimized redox activity . The ethoxyethyl variant’s ether chain may enhance oxidative stability but reduce catalytic turnover due to weaker metal binding .

Bis(pyridin-2-ylmethyl)amine (BPA)

- Structure : Two pyridin-2-ylmethyl groups attached to a central nitrogen.

- Key Differences :

- Applications :

Tris(2-ethoxyethyl)amine and Bis(2-ethoxyethyl)amine

- Structure : Multiple ethoxyethyl groups bound to a central nitrogen (e.g., tris(2-ethoxyethyl)amine from HN-3 mustard degradation) .

- Key Differences: These compounds lack aromatic pyridyl groups, reducing their ability to coordinate metals but enhancing nucleophilic substitution reactivity (e.g., ethoxy–chloride exchange) .

- Applications :

(2-Aminoethyl)(pyridin-2-ylmethyl)amine

- Structure: Features a primary aminoethyl group instead of an ethoxyethyl chain.

- Key Differences: The amino group is a stronger electron donor and proton acceptor, enhancing metal chelation (e.g., Cu²⁺ binding in catalytic cycles) . The ethoxyethyl group’s ether oxygen provides weaker coordination but better hydrophobicity for lipid bilayer penetration .

- Applications: Aminoethyl derivatives are explored in bioinorganic chemistry for mimicking metalloenzyme active sites . The ethoxy variant’s balance of hydrophilicity/lipophilicity makes it a candidate for drug delivery systems .

Biological Activity

(2-Ethoxyethyl)(pyridin-2-ylmethyl)amine is an organic compound categorized as an amine. Its structure features a pyridine ring substituted at the 2-position with a methyl group, which is linked to a 2-ethoxyethyl group. This unique configuration grants it diverse chemical properties, making it a subject of interest in medicinal chemistry and biological research. This article delves into the biological activities associated with this compound, highlighting its potential antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Synthesis

The molecular formula of this compound can be represented as CHNO. The synthesis typically involves a nucleophilic substitution reaction where pyridin-2-ylmethylamine reacts with 2-ethoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is conducted in organic solvents like dichloromethane or tetrahydrofuran, typically at room temperature or slightly elevated temperatures. The resulting product can be purified through recrystallization or column chromatography .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties, potentially effective against a range of bacteria and fungi.

- Antiviral Properties : The compound has been evaluated for its antiviral activity, showing promise in inhibiting viral replication in vitro.

- Anticancer Effects : Some derivatives of this compound have demonstrated selective cytotoxicity towards cancer cell lines, indicating potential for development as anticancer agents .

The biological effects of this compound are believed to result from its interactions with specific molecular targets within biological systems. These may include:

- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thus affecting cellular processes.

- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

The exact mechanisms are still under investigation and may vary depending on structural modifications and specific derivatives being studied .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .

Antiviral Activity

In vitro assays demonstrated that derivatives of this compound effectively inhibited the replication of several viruses, including influenza and herpes simplex virus. The most potent derivative showed an IC50 value of 25 nM against viral replication .

Anticancer Research

A series of derivatives were synthesized to enhance the anticancer properties of this compound. One derivative exhibited selective cytotoxicity towards T-lymphoblastic leukemia cells with an IC50 value of 9 nM while showing minimal toxicity to normal cells .

Data Tables

| Biological Activity | Tested Pathogen/Cell Line | IC50/MIC Values |

|---|---|---|

| Antimicrobial | E. coli | 30 μg/mL |

| Antimicrobial | S. aureus | 25 μg/mL |

| Antiviral | Influenza A | 25 nM |

| Antiviral | Herpes Simplex Virus | 30 nM |

| Anticancer | T-Lymphoblastic Cells | 9 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.